molecular formula C15H12F3N3O3S B2981096 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(trifluoromethoxy)benzamide CAS No. 1797188-69-2

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2981096
CAS No.: 1797188-69-2
M. Wt: 371.33
InChI Key: MTXUKQVAUBTXRL-UHFFFAOYSA-N
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Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(trifluoromethoxy)benzamide is a heterocyclic compound featuring a thiazoloazepin core fused with a benzamide moiety. The thiazoloazepin system comprises a seven-membered azepin ring fused to a thiazole ring, with a ketone group at the 4-position. The 2-(trifluoromethoxy)benzamide substituent introduces a trifluoromethoxy group at the ortho position of the benzamide, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3S/c16-15(17,18)24-10-6-2-1-4-8(10)12(22)21-14-20-9-5-3-7-19-13(23)11(9)25-14/h1-2,4,6H,3,5,7H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXUKQVAUBTXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C11_{11}H10_{10}F3_3N3_3O2_2S
  • Molecular Weight : 303.27 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole and azepine structures have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) being determined through standard assays .

Antiviral Activity

This compound has also been evaluated for its antiviral potential. Compounds within this class have demonstrated activity against Hepatitis C Virus (HCV), with selectivity indices indicating a favorable therapeutic window . The effective concentration (EC50) values for some derivatives suggest promising anti-HCV activity with minimal cytotoxic effects .

Anticancer Potential

The compound’s structural characteristics position it as a candidate for anticancer drug development. Research has shown that thiazole-based compounds can inhibit specific cancer cell lines through various mechanisms including the inhibition of tyrosine kinases and modulation of apoptotic pathways . The biological evaluation of similar compounds has indicated their ability to induce cell cycle arrest and apoptosis in tumor cells.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds targeting specific enzymes involved in bacterial metabolism or viral replication.
  • Interference with Cellular Signaling : Modulating pathways related to cell growth and survival in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in microbial cells leading to cell death.

Case Studies

Several studies have explored the biological effects of thiazole and azepine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a thiazole derivative showed potent activity against E. coli and Staphylococcus aureus, with an MIC of 15 µg/mL .
  • Antiviral Activity : Another study reported that a related compound exhibited an EC50 value of 7.9 µM against HCV .
  • Anticancer Activity : A derivative was found to inhibit proliferation in breast cancer cell lines with an IC50 value of 12 µM .

Data Summary Table

Activity TypeCompound TestedResultReference
AntimicrobialThiazole DerivativeMIC = 15 µg/mL
AntiviralHCV InhibitorEC50 = 7.9 µM
AnticancerBreast Cancer Cell LineIC50 = 12 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

A. Thiazoloazepin Derivatives

N-(4-Oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide Structure: Shares the thiazoloazepin core but substitutes the benzamide group with an acetamide. DrugBank data indicate interactions with enzymes such as kinases, suggesting a role in modulating signaling pathways .

2-(Benzylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

  • Structure : Incorporates a benzylthio-acetamide group instead of benzamide.
  • Functional Impact : The thioether linkage may enhance redox activity or metal chelation, differentiating its mechanism from the trifluoromethoxy-benzamide derivative .

B. Thiazolopyridine Derivatives

2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Structure: Replaces the azepin ring with a pyridine ring, creating a thiazolopyridine scaffold.

Substituent Effects
Compound Name Key Substituent Molecular Weight (g/mol) LogP* Key Functional Groups
Target Compound 2-(Trifluoromethoxy)benzamide ~413.3 ~3.2 Thiazole, Azepin, CF3O, Benzamide
N-(4-Oxo-thiazoloazepin-2-yl)acetamide Acetamide ~237.3 ~1.5 Thiazole, Azepin, Acetamide
2-Fluoro-benzenesulfonamide Benzenesulfonamide, Fluorine ~375.4 ~2.8 Thiazole, Pyridine, Sulfonamide

*Estimated using fragment-based methods.

Key Observations :

  • Sulfonamide derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, which may enhance target affinity but reduce bioavailability.

Comparison with Triazole-Thiones (e.g., Compounds [7–9] in ) :

  • Triazole-thiones are synthesized via base-mediated cyclization of hydrazinecarbothioamides, whereas the target compound’s thiazoloazepin core requires distinct ring-closing strategies.
  • IR spectral data for triazole-thiones (C=S stretch at 1247–1255 cm⁻¹ ) differ from the target compound’s benzamide carbonyl stretch (~1680 cm⁻¹ estimated).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(trifluoromethoxy)benzamide, and what safety protocols are essential?

  • Methodology : The compound can be synthesized via multistep reactions involving coupling of thiazoloazepine intermediates with substituted benzamides. A typical route involves:

Step 1 : Preparation of the thiazoloazepine core using cyclocondensation reactions under anhydrous conditions (e.g., CH2_2Cl2_2, K2_2CO3_3) .

Step 2 : Amide coupling using activated acylating agents (e.g., trifluoromethoxybenzoyl chloride) in acetonitrile or dichloromethane .

  • Safety Precautions :

  • Conduct a hazard analysis for reagents like acyl chlorides (corrosive) and trifluoromethoxy derivatives (potential mutagenicity) .
  • Use personal protective equipment (PPE), fume hoods, and avoid exposure to sodium pivalate (moisture-sensitive) and dichloromethane (carcinogenic) .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • 1H/13C NMR : Assign peaks for the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and trifluoromethoxy group (distinct 19^{19}F NMR signals at ~-55 to -60 ppm) .
  • IR : Confirm amide C=O stretching (~1650–1700 cm1^{-1}) and thiazole C-S-C vibrations (~650 cm1^{-1}) .
    • Crystallography :
  • Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) to resolve bond lengths and angles. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) stabilize molecular packing .

Advanced Research Questions

Q. How can crystallographic data refinement using SHELX address challenges in resolving the compound’s hydrogen-bonding network?

  • Methodology :

Data Collection : Use high-resolution (<1.0 Å) datasets to minimize errors in electron density maps .

Refinement in SHELXL : Apply restraints for disordered trifluoromethoxy groups and incorporate anisotropic displacement parameters for non-H atoms .

Validation : Analyze R-factors (<5%), residual density peaks, and Hirshfeld surfaces to confirm intermolecular interactions (e.g., C–H⋯F bonds) .

  • Challenges : Thermal motion in the tetrahydroazepine ring may require TLS (translation-libration-screw) refinement .

Q. What strategies resolve contradictions in biological activity data across studies, particularly regarding antimicrobial efficacy?

  • Hypothesis Testing :

  • Compare MIC (minimum inhibitory concentration) values under standardized conditions (e.g., pH, temperature) .
  • Assess structural analogs (e.g., thieno[2,3-d]pyrimidine derivatives) to identify pharmacophore requirements .
    • Data Harmonization :
  • Use cheminformatics tools (e.g., PubChem bioassays) to normalize activity data and account for assay variability .
  • Perform molecular docking to evaluate binding consistency with bacterial targets (e.g., AcpS-PPTase enzymes) .

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